4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester
CAS No.: 1312479-26-7
Cat. No.: VC0035647
Molecular Formula: C17H25BO3
Molecular Weight: 288.194
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1312479-26-7 |
---|---|
Molecular Formula | C17H25BO3 |
Molecular Weight | 288.194 |
IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-8,14H,9-12H2,1-4H3 |
Standard InChI Key | DMLXOYKSKYTGKQ-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOCC3 |
Introduction
Chemical Identification and Structure
Basic Chemical Information
4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester is identified by the CAS number 1312479-26-7 and possesses a molecular formula of C17H25BO3 . The compound has a molecular weight of approximately 288.19 g/mol, which is consistent across multiple chemical databases . This boronic acid derivative was created in chemical databases as early as 2012 and has undergone modifications as recently as 2025, indicating ongoing research interest .
Property | Value |
---|---|
CAS Number | 1312479-26-7 |
Molecular Formula | C17H25BO3 |
Molecular Weight | 288.19 g/mol |
Creation Date | 2012-11-30 |
Modification Date | 2025-02-22 |
Structural Characteristics
The chemical structure of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester consists of three primary components: a tetrahydropyranyl group, a phenyl ring, and a pinacol ester moiety. The tetrahydropyranyl group is attached to the phenyl ring at the para position, while the boronic acid functionality, protected as a pinacol ester, is connected to the opposite end of the phenyl ring. This arrangement creates a molecule with distinctive steric and electronic properties that contribute to its utility in organic synthesis.
Synonyms and Alternative Nomenclature
The compound is known by several systematic names in chemical literature, reflecting different naming conventions :
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4,4,5,5-Tetramethyl-2-(4-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane
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4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane
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4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrahydro-2H-pyran
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2H-Pyran, tetrahydro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Physical and Chemical Properties
Chemical Reactivity
As a boronic acid pinacol ester, this compound exhibits characteristic reactivity patterns that make it valuable in synthetic organic chemistry. The protected boronic acid functionality serves as an activated site for various transformations, particularly in metal-catalyzed coupling reactions. The tetrahydropyranyl group contributes additional structural features that can influence reactivity and selectivity in these transformations.
Synthesis and Production
Synthetic Methods
Amount of Compound | Volume for 1 mM Solution | Volume for 5 mM Solution | Volume for 10 mM Solution |
---|---|---|---|
1 mg | 3.4699 mL | 0.6940 mL | 0.3470 mL |
5 mg | 17.3497 mL | 3.4699 mL | 1.7350 mL |
10 mg | 34.6993 mL | 6.9399 mL | 3.4699 mL |
When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics. To avoid degradation from repeated freezing and thawing, prepared solutions should be stored in separate packages .
Applications in Organic Chemistry
Role in Cross-Coupling Reactions
4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester plays a significant role in organic synthesis, particularly in cross-coupling reactions. These reactions represent fundamental transformations in modern synthetic chemistry, allowing for the formation of carbon-carbon bonds under relatively mild conditions. The compound's structure makes it particularly suitable for these transformations, contributing to its value in research settings.
Suzuki-Miyaura Coupling Applications
The compound is extensively utilized in Suzuki-Miyaura cross-coupling reactions, which are palladium-catalyzed processes involving the coupling of organoboron compounds with organohalides or triflates. 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester serves as an excellent organoboron partner in these reactions, facilitating the construction of complex molecular architectures with high selectivity. These coupling reactions are particularly valuable for forming specific carbon-carbon bonds that might be challenging to create through alternative synthetic routes.
Pharmaceutical and Material Science Applications
The cross-coupling reactions enabled by this compound are crucial for constructing complex organic molecules essential in pharmaceuticals and material science. The ability to form specific carbon-carbon bonds with controlled stereochemistry makes this compound valuable in the synthesis of drug candidates, advanced materials, and other high-value chemical products. The tetrahydropyranyl group can also contribute unique properties to the final molecules, potentially influencing their biological activity or physical characteristics.
Research Findings and Scientific Significance
Current Research Landscape
GHS Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H332 | Harmful if inhaled |
H335 | May cause respiratory irritation |
H413 | May cause long lasting harmful effects to aquatic life |
These hazards require attention to proper handling procedures, including the use of appropriate personal protective equipment and controlled disposal methods.
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